molecular formula C23H27FN2O2S B11050236 Ethyl 4-[({4-[2-(2-fluorophenyl)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate

Ethyl 4-[({4-[2-(2-fluorophenyl)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate

Cat. No.: B11050236
M. Wt: 414.5 g/mol
InChI Key: LJEFJTJEUANWNT-UHFFFAOYSA-N
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Description

Ethyl 4-({[4-(2-fluorophenethyl)piperidino]carbothioyl}amino)benzoate: is a complex organic compound that features a piperidine ring, a fluorophenethyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[4-(2-fluorophenethyl)piperidino]carbothioyl}amino)benzoate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenethyl Group: This step involves the attachment of the fluorophenethyl group to the piperidine ring, often through nucleophilic substitution reactions.

    Formation of the Carbothioyl Group: The carbothioyl group is introduced through reactions involving thiourea or similar reagents.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[4-(2-fluorophenethyl)piperidino]carbothioyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioyl group to a thiol or other reduced forms.

    Substitution: The fluorophenethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Ethyl 4-({[4-(2-fluorophenethyl)piperidino]carbothioyl}amino)benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying receptor-ligand interactions.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ethyl 4-({[4-(2-fluorophenethyl)piperidino]carbothioyl}amino)benzoate involves its interaction with specific molecular targets. The fluorophenethyl group may interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-({[4-(pyridin-2-yl)piperazin-1-yl]carbothioyl}amino)benzoate
  • Ethyl 4-({[4-(morpholin-4-yl)propyl]carbamothioyl}amino)benzoate

Uniqueness

Ethyl 4-({[4-(2-fluorophenethyl)piperidino]carbothioyl}amino)benzoate is unique due to the presence of the fluorophenethyl group, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H27FN2O2S

Molecular Weight

414.5 g/mol

IUPAC Name

ethyl 4-[[4-[2-(2-fluorophenyl)ethyl]piperidine-1-carbothioyl]amino]benzoate

InChI

InChI=1S/C23H27FN2O2S/c1-2-28-22(27)19-9-11-20(12-10-19)25-23(29)26-15-13-17(14-16-26)7-8-18-5-3-4-6-21(18)24/h3-6,9-12,17H,2,7-8,13-16H2,1H3,(H,25,29)

InChI Key

LJEFJTJEUANWNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)CCC3=CC=CC=C3F

Origin of Product

United States

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